Octreotide acetate

概要

説明

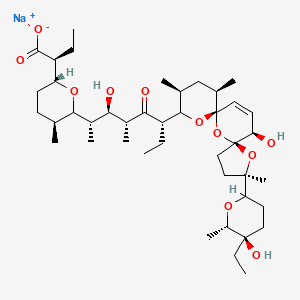

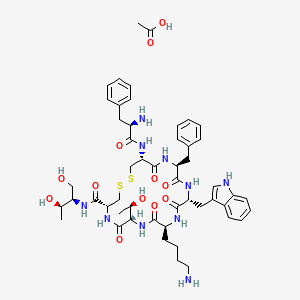

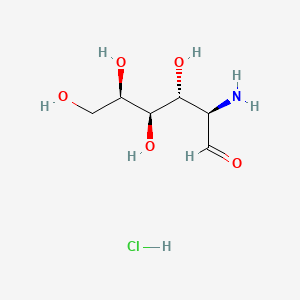

オクトレオチド酢酸塩は、天然ホルモンであるソマトスタチンと薬理学的に関連する合成ポリペプチドです。成長ホルモン、グルカゴン、およびインスリンの強力な阻害剤です。 オクトレオチド酢酸塩は、下垂体腺腫、カルチノイド腫瘍、および血管活性腸ペプチド分泌腫瘍などのさまざまな医学的状態の治療に使用されます .

作用機序

オクトレオチド酢酸塩は、天然ホルモンであるソマトスタチンを模倣することによってその効果を発揮します。 主にソマトスタチン受容体SSTR2およびSSTR5に結合し、成長ホルモン、グルカゴン、およびインスリンの分泌を阻害します . この化合物は、血流に入ると、3段階の薬物動態プロファイルを示します .

類似の化合物との比較

オクトレオチド酢酸塩は、ランレオチドやパシレオチドなどの他のソマトスタチンアナログと比較されます。 これらの化合物はすべてソマトスタチンの効果を模倣しますが、オクトレオチド酢酸塩は、その効力と特定の受容体結合プロファイルでユニークです . 類似の化合物には、以下が含まれます。

- ランレオチド

- パシレオチド

- バプレオチド

生化学分析

Biochemical Properties

Octreotide acetate is a potent inhibitor of growth hormone, glucagon, and insulin, making it more effective than the natural hormone somatostatin . It interacts with somatostatin receptors, predominantly SSTR2 and SSTR5 , inhibiting the secretion of growth hormone . The compound is synthesized through solid phase peptide synthesis (SPPS), a widely used method for producing peptides .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the secretion of many hormones such as gastrin . This leads to a reduction of flushing and diarrhea symptoms related to carcinoid tumors and/or vasoactive intestinal peptide (VIPoma) tumors . It also alters the balance between the counter-regulatory hormones, insulin, glucagon, and growth hormone, which may result in hypoglycemia or hyperglycemia .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through binding interactions with biomolecules. It binds predominantly to the somatostatin receptors SSTR2 and SSTR5 . This binding inhibits the secretion of growth hormone, glucagon, and insulin . The inhibition of these hormones results in the therapeutic effects of this compound in treating acromegaly and symptoms arising from various tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, nuclear localization of this compound increased significantly over a 20-hour period in pulse-chase experiments . Additionally, the amount of this compound in the mitochondria also increased over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have shown tumor growth inhibition with a relatively low radiation dose in animal models

Metabolic Pathways

This compound is involved in the regulation of many physiologic processes and inhibits exocrine secretions from the pancreas, gut, gallbladder, and salivary glands

Subcellular Localization

This compound has been observed to localize in the cell nucleus and mitochondria

準備方法

合成経路と反応条件: オクトレオチド酢酸塩は、溶液相合成法を用いて合成されます。このプロセスには、適切に保護された2つのテトラペプチドフラグメントのカップリングが含まれます。 これらのフラグメントは次に脱保護され、酸化され、酢酸で処理されて、所望の純度のオクトレオチド酢酸塩が得られます . 最適化された二重エマルジョン溶媒蒸発法も、オクトレオチド酢酸塩を負荷したポリ(ラクチド-コ-グリコリド)マイクロカプセルの調製に使用されます .

工業生産方法: 工業的な設定では、オクトレオチド酢酸塩は、4 + 4溶液相合成戦略を使用して製造されます。これには、2つのテトラペプチドフラグメントの合成、それに続く特定の保護および脱保護方法、およびフラグメントの容易な縮合が含まれます。 この方法は、少ない合成ステップで所望の分子を得ることを容易にし、収率が大幅に向上します .

化学反応の分析

反応の種類: オクトレオチド酢酸塩は、酸化やアシル化など、さまざまな化学反応を起こします。 ペプチドはペプチドアシル化反応を通じて付加体化合物を形成し、グリコイルおよびラクトイル置換化合物を生成します .

一般的な試薬と条件: オクトレオチド酢酸塩の合成に使用される一般的な試薬には、酢酸、酸化剤、およびテトラペプチドフラグメントの保護基が含まれます。 反応条件は通常、所望の生成物の安定性と純度を確保するために、制御されたpHレベルと温度を含みます .

生成される主な生成物: オクトレオチド酢酸塩を含む反応から生成される主な生成物には、特定の置換を伴う所望のオクタペプチドと、ペプチドアシル化によって生じる付加体化合物が含まれます .

科学研究の用途

オクトレオチド酢酸塩は、化学、生物学、医学、および産業において、幅広い科学研究用途を持っています。 医学では、下垂体腺腫、カルチノイド腫瘍、および血管活性腸ペプチド分泌腫瘍の治療に使用されます . また、生分解性高分子マイクロカプセルなどの徐放性薬物送達システムの開発にも使用されます . 生物学的研究では、オクトレオチド酢酸塩は、成長ホルモンおよび他の関連経路の阻害を研究するために使用されます .

科学的研究の応用

Octreotide acetate has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors . It is also used in the development of sustained-release drug delivery systems, such as biodegradable polymeric microspheres . In biological research, this compound is used to study the inhibition of growth hormone and other related pathways .

類似化合物との比較

Octreotide acetate is compared with other somatostatin analogs, such as lanreotide and pasireotide. While all these compounds mimic somatostatin’s effects, this compound is unique in its potency and specific receptor binding profile . Similar compounds include:

- Lanreotide

- Pasireotide

- Vapreotide

This compound stands out due to its higher potency and broader range of medical applications .

特性

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEJFZYLWPSJOV-XJQYZYIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H70N10O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83150-76-9 (Parent) | |

| Record name | Octreotide acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601027489 | |

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79517-01-4, 760176-26-9 | |

| Record name | Octreotide acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2.fwdarw.7)-disulfide, acetate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sandostatin is a synthetic analog of somatostatin, a naturally occurring hormone that inhibits the release of various hormones and peptides. [] It binds to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, which are expressed in various tissues throughout the body. [, ] This binding mimics the inhibitory actions of natural somatostatin, leading to a range of downstream effects.

ANone: Sandostatin binding to SSTRs results in:

- Inhibition of hormone secretion: This includes growth hormone, insulin, glucagon, and gastrointestinal hormones like gastrin and vasoactive intestinal peptide (VIP). [, ]

- Reduction of blood flow to the splanchnic circulation: This effect helps control bleeding from esophageal varices. [, ]

- Inhibition of tumor cell proliferation: Some tumor cells, particularly neuroendocrine tumors, overexpress SSTRs. [, ]

ANone: Sandostatin (Octreotide Acetate) has the molecular formula C49H66N10O10S2 and a molecular weight of 1019.28 g/mol.

ANone: While the provided research papers do not include detailed spectroscopic data, this information can be found in drug formularies and analytical chemistry resources.

A: Research suggests that Sandostatin (this compound) is incompatible with Dexamethasone Phosphate injections containing sodium bisulphate. Sodium bisulphate promotes hydrolysis of this compound, decreasing its stability and potency. [] Using sodium bisulphate-free dexamethasone phosphate preparations is recommended.

ANone: Sandostatin is not known to possess catalytic properties and is not used in catalytic applications.

ANone: The provided research papers primarily focus on clinical and experimental aspects of Sandostatin. Further research in computational chemistry could explore its binding affinities to different SSTR subtypes and potentially aid in the design of more targeted analogs.

A: Sandostatin LAR (long-acting release) is a depot formulation of Sandostatin. It consists of microspheres of this compound encapsulated within a biodegradable polymer. [, ] After intramuscular injection, these microspheres slowly release the drug, providing sustained therapeutic levels for up to 4 weeks. [] This formulation offers improved patient convenience and treatment adherence compared to multiple daily injections of standard Sandostatin.

A: Sandostatin is rapidly absorbed after subcutaneous injection, with peak plasma concentrations reached within 30 minutes. [] It is primarily eliminated through the liver and has a half-life of approximately 1.5-2 hours. []

A: Yes, Sandostatin LAR, the intramuscular depot formulation, exhibits a different pharmacokinetic profile compared to subcutaneous Sandostatin. After injection, Sandostatin LAR releases this compound slowly, providing sustained therapeutic levels for up to 4 weeks. [, ]

ANone: This Q&A focuses on the scientific research aspects of Sandostatin. Information regarding toxicology, adverse effects, and safety profiles can be found in the drug's prescribing information leaflet and resources like the FDA's Adverse Event Reporting System (FAERS).

A: Research is exploring the use of targeted radionuclide therapy, where a radioactive isotope is attached to a somatostatin analog like Sandostatin. [] This allows for targeted delivery of radiation to tumor cells expressing SSTRs, potentially improving efficacy and reducing side effects.

A: Research suggests that Ga-68-DOTA-TATE PET/CT scans, which visualize SSTR expression, might help predict the response to Sandostatin treatment in patients with neuroendocrine tumors. [, ] Tumors with higher SUVmax values on these scans might be more likely to respond to Sandostatin therapy.

A: Radioimmunoassay (RIA) is a commonly employed method to measure Sandostatin concentrations in biological samples, as demonstrated in several studies. [, ]

ANone: The remaining aspects (16-26) are not extensively addressed within the scope of the provided research papers, which primarily focus on clinical and experimental applications of Sandostatin.

A: Sandostatin (this compound), a synthetic analog of somatostatin, was first synthesized in the 1970s. [] Its introduction as a therapeutic agent marked a significant advancement in the management of various endocrine disorders and neuroendocrine tumors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7823013.png)